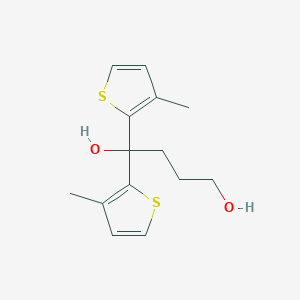
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is a chemical compound with the molecular formula C14H18O2S2. It is characterized by its two thiophene rings attached to a butane-1,4-diol backbone. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 3-methylthiophene with an appropriate dihalide under palladium-catalyzed cross-coupling conditions. The reaction typically requires a palladium catalyst, a base, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield the corresponding diol or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted thiophenes or other derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as conjugated polymers and photochromic materials.
Mecanismo De Acción
1,1-Bis(3-methylthiophen-2-yl)butane-1,4-diol is similar to other bis(thiophenyl) compounds, such as 1,1-di(thiophen-2-yl)butane-1,4-diol and 4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate. its unique structure and properties set it apart, making it particularly useful in specific applications.
Comparación Con Compuestos Similares
1,1-di(thiophen-2-yl)butane-1,4-diol
4,4-bis(3-methylthiophen-2-yl)but-3-en-1-yl methanesulfonate
1,2-bis(3-methylthiophen-2-yl)perfluorocyclopentene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1,1-bis(3-methylthiophen-2-yl)butane-1,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2S2/c1-10-4-8-17-12(10)14(16,6-3-7-15)13-11(2)5-9-18-13/h4-5,8-9,15-16H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLNYYNXFHQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CCCO)(C2=C(C=CS2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

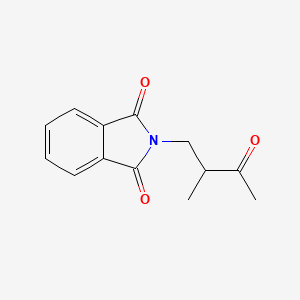
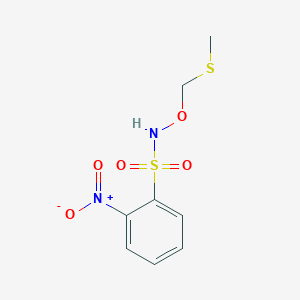
![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
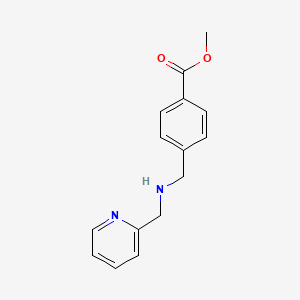
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)
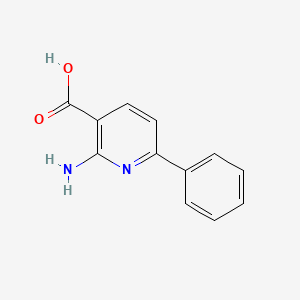

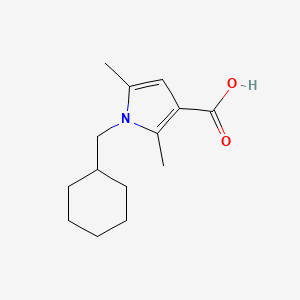
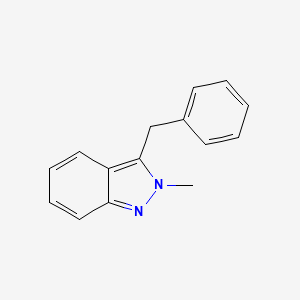
![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B15356044.png)

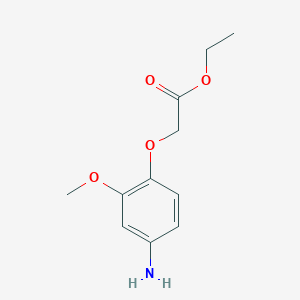
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B15356073.png)
